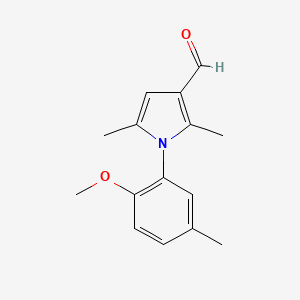
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as MMPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMPC is a pyrrole aldehyde derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
作用机制
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its ability to interact with cellular components, including DNA, RNA, and proteins. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to induce oxidative stress and activate the nuclear factor-κB (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines and the downregulation of anti-inflammatory cytokines. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have various biochemical and physiological effects, including its ability to scavenge ROS, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to have neuroprotective effects, including its ability to protect against oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in lab experiments include its high purity, stability, and low toxicity. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be easily synthesized using various methods and can be analyzed using various analytical techniques. The limitations of using 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in lab experiments include its limited solubility in water and its potential to interact with cellular components, leading to off-target effects.
未来方向
For the study of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include its optimization as a fluorescent probe for the detection of ROS, its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and its potential applications in gene regulation and drug discovery. Further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and to optimize its synthesis and purification methods.
合成方法
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized using various methods, including the condensation of 2-methoxy-5-methylphenylhydrazine and 3-acetyl-2,5-dimethylpyrrole, and the oxidation of 1-(2-methoxy-5-methylphenyl)-2,5-dimethylpyrrole-3-carbinol. The synthesis of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been optimized to increase the yield and purity of the compound. The purity of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the regulation of gene expression. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in the treatment of cancer.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-15(18-4)14(7-10)16-11(2)8-13(9-17)12(16)3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRKFVCPTAFLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

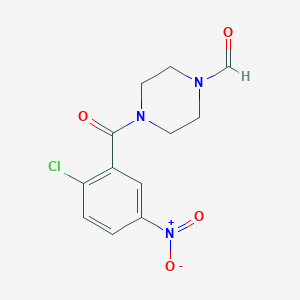
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)

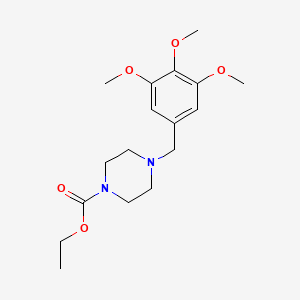
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
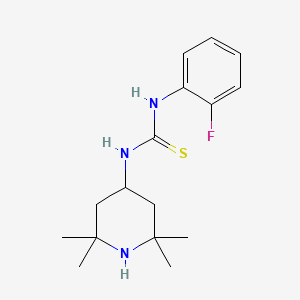

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
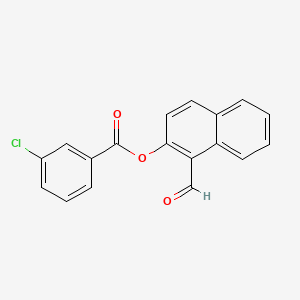
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)